2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is a compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure that includes a pyrimidine ring substituted with an amino group and an acetic acid moiety. The chemical formula for this compound is , and it has a molecular weight of approximately 212.21 g/mol. The compound's CAS number is 1341299-03-3, which is used for its identification in chemical databases.
The classification of this compound falls under organic compounds, specifically heterocyclic compounds due to the presence of the nitrogen-containing pyrimidine ring. Its potential applications in medicinal chemistry and biochemistry make it a subject of interest in scientific research.
The synthesis of 2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid can be achieved through various methods involving the reaction of appropriate starting materials. One common synthetic route involves the condensation reaction between 5-amino-2,4-dioxo-3,4-dihydropyrimidine and acetic anhydride or acetic acid under acidic conditions.
The molecular structure of 2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid features a pyrimidine ring with two carbonyl groups (dioxo) and an amino group at the 5-position. The acetic acid moiety is attached at the 2-position.
CC(CN1C=C(C(=O)NC1=O)N)C(=O)N
UOCCSJMTWOGMAF-UHFFFAOYSA-N
The compound can undergo various chemical reactions typical for amino acids and pyrimidines. Notably:
These reactions often require specific catalysts or conditions (e.g., temperature and solvent) to proceed efficiently.
The mechanism of action for 2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid can be linked to its role as a potential inhibitor or modulator in biochemical pathways involving nucleic acids or proteins.
Research indicates that the compound maintains stability over a range of temperatures but should be stored away from light to prevent degradation.
The primary applications of 2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid are in:
CAS No.: 163000-63-3
CAS No.: 99593-25-6
CAS No.: 618903-56-3
CAS No.: 4300-27-0
CAS No.: 85815-37-8
CAS No.: 207740-41-8